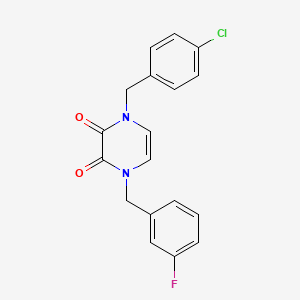

1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)-1,4-dihydropyrazine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

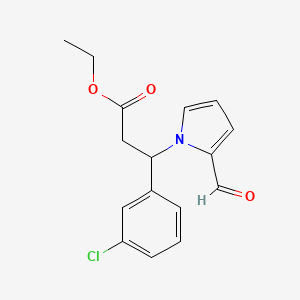

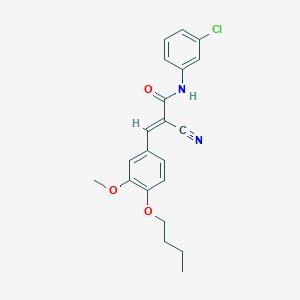

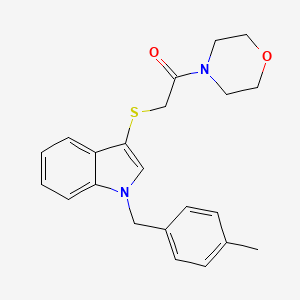

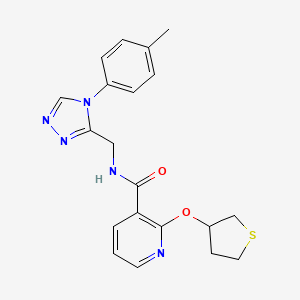

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazine ring and the two benzyl groups attached to it. The electronegative chlorine and fluorine atoms on the benzyl groups would create areas of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing nature of the chlorine and fluorine atoms on the benzyl groups. These atoms could potentially make the benzyl groups more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of electronegative atoms (chlorine and fluorine) might make the compound polar, influencing its solubility in different solvents. The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

The compound's synthetic pathways involve various chemical reactions that highlight its utility in organic chemistry research. For instance, Blake, Porter, and Sammes (1972) explored the thermal [1,4] eliminations from 3,6-dihydropyrazines, indicating a method for the synthesis of related pyrazine derivatives through reaction with triethyloxonium fluoroborate and subsequent oxidation (Blake, Porter, & Sammes, 1972). Additionally, Cheeseman and Godwin (1971) discussed nucleophilic substitution reactions of chloropyrazines, showcasing another approach to modifying pyrazine structures, potentially applicable to the synthesis of 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)-1,4-dihydropyrazine-2,3-dione (Cheeseman & Godwin, 1971).

Potential Biological Activities

Research on similar compounds has identified potential biological activities that may extend to this compound. Brunschweiger et al. (2014) designed and synthesized 8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases, highlighting the relevance of such structures in developing therapeutics (Brunschweiger et al., 2014). Hammam et al. (2005) explored fluoro-substituted benzopyrans with anti-lung cancer activity, suggesting that fluorine substitutions on similar backbones could enhance anticancer properties (Hammam et al., 2005).

Antimicrobial and Antitumor Potential

The structure of this compound might offer antimicrobial and antitumor potentials, as inferred from related studies. Liu (2015) synthesized chloro- and fluoro-substituted thiocarboxyhydrazones with effective antimicrobial properties (Liu, 2015), and Sobolevskaya et al. (2008) isolated compounds from Streptomyces sp. showing cytotoxic activity, suggesting a potential avenue for antitumor drug development (Sobolevskaya et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c19-15-6-4-13(5-7-15)11-21-8-9-22(18(24)17(21)23)12-14-2-1-3-16(20)10-14/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMHCWXKWOZIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)

![5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2467148.png)

![9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2467154.png)

![N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2467155.png)